molecular formula C20H32O B562070 Viguiepinol CAS No. 106386-94-1

Viguiepinol

Cat. No. B562070
CAS RN: 106386-94-1
M. Wt: 288.475
InChI Key: HPFBDDHVNYWUGF-CIJNOWTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viguiepinol is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Enzymatic Properties

  • Viguiepinol, identified as 3-hydroxypimara-9(11),15-diene, is a product of biosynthesis involving unique enzymes in prokaryotes. A study on Streptomyces sp. strain KO-3988 identified ORF3, an enzyme with no known similar proteins, which effectively converted ent-copalyl diphosphate (ent-CDP) into viguiepinol. This enzyme requires a divalent cation and has an optimum pH and temperature of 7.0 and 30 degrees Celsius, respectively. The Km value for ent-CDP was estimated to be 2.6 µM, indicating a high affinity for its substrate (Ikeda et al., 2006).

Potential in Drug Discovery

  • The biosynthesis pathway of viguiepinol in Streptomyces sp. is significant for drug discovery. The strain KO-3988 uniquely houses two distinct mevalonate pathway gene clusters. The fur genes, responsible for the biosynthesis of the polyketide-isoprenoid hybrid compound Furaquinocin A, are found in proximity to the genes for viguiepinol biosynthesis. This underscores the potential of viguiepinol and related compounds in pharmaceutical research, particularly for antitumor applications (Kawasaki et al., 2006).

Antifungal Properties

  • Viguiepinol has been identified as a compound with potential antifungal properties. In a study investigating Streptomyces sp. SN194, viguiepinol was tested against Botrytis cinerea, a significant phytopathogen. The study highlighted the need for novel fungicides due to the pathogen's genetic plasticity and the failure of many existing treatments. Viguiepinol exhibited strong inhibitory activity against spore germination, suggesting its potential as a natural product-based fungicide (Bi & Yu, 2016).

Contribution to Scientific Methodology

  • While not directly related to viguiepinol, it's important to consider the broader context of scientific discovery, as exemplified by Karl R. Popper's work. His analysis of the multi-stage logical process in scientific research, including hypothesis testing and interpretation of results, is foundational to understanding and advancing studies like those on viguiepinol (Popper, 1977).

properties

CAS RN

106386-94-1

Molecular Formula

C20H32O

Molecular Weight

288.475

IUPAC Name

(2R,4aR,7S,8aS,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol

InChI

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,9,14,16-17,21H,1,7-8,10-13H2,2-5H3/t14-,16+,17+,19-,20-/m0/s1

InChI Key

HPFBDDHVNYWUGF-CIJNOWTPSA-N

SMILES

CC1(C2CCC3CC(CC=C3C2(CCC1O)C)(C)C=C)C

synonyms

viguiepenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viguiepinol
Reactant of Route 2
Viguiepinol
Reactant of Route 3
Viguiepinol
Reactant of Route 4
Viguiepinol
Reactant of Route 5
Viguiepinol
Reactant of Route 6
Viguiepinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.